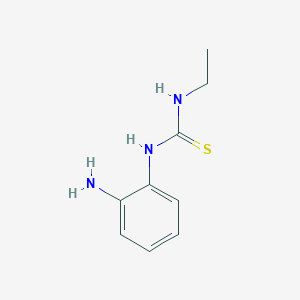

1-(2-Aminophenyl)-3-ethylthiourea

Beschreibung

Significance of Thiourea (B124793) Core Structures in Organic Chemistry and Material Science

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a privileged structural motif. nih.gov This framework is instrumental in organic synthesis, serving as a versatile intermediate for the creation of a wide array of heterocyclic compounds. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows these molecules to form predictable and stable supramolecular assemblies, a property that is highly sought after in crystal engineering and material science.

In material science, the ability of thiourea derivatives to act as ligands for various metal ions is of particular importance. The sulfur and nitrogen atoms can coordinate with metals, leading to the formation of stable complexes with interesting electronic and photophysical properties. rsc.org This has led to their exploration in areas such as catalysis, sensing, and the development of novel materials with specific optical or electronic characteristics.

Overview of 1-(2-Aminophenyl)-3-ethylthiourea within Thiourea Derivative Research Landscapes

Among the vast family of thiourea derivatives, 1-(2-Aminophenyl)-3-ethylthiourea is a compound of specific interest. Its structure incorporates an aminophenyl group, which introduces an additional site for chemical modification and potential coordination, alongside the ethyl substituent. This unique combination of functional groups makes it a valuable subject of study for understanding structure-property relationships within the broader class of N-substituted thioureas. Research into this compound often focuses on its synthesis, spectroscopic characterization, and its potential as a ligand in coordination chemistry.

Historical Context and Evolution of Research on Substituted Thioureas

The study of thiourea and its derivatives has a rich history, with early investigations dating back to the 19th century. Initially, research was primarily focused on their synthesis and basic chemical properties. However, over the decades, the scope of research has expanded dramatically. A significant milestone in the evolution of thiourea chemistry was the discovery of their utility as reagents and intermediates in organic synthesis. organic-chemistry.org For instance, the development of methods for synthesizing unsymmetrical thioureas opened up new avenues for creating complex molecules. organic-chemistry.org

In more recent times, the focus has shifted towards harnessing the unique properties of substituted thioureas for specific applications. This includes their use as organocatalysts, where their ability to form hydrogen bonds is exploited to control the stereoselectivity of chemical reactions. tandfonline.com Furthermore, the recognition of their biological activities has spurred extensive research in medicinal chemistry, with many thiourea-containing compounds being investigated for their therapeutic potential. nih.govmdpi.com The continuous development of new synthetic methodologies, including more environmentally friendly approaches, ensures that the study of substituted thioureas remains a vibrant and evolving field of chemical research. tandfonline.com

The Compound in Focus: 1-(2-Aminophenyl)-3-ethylthiourea

This section delves into the specific chemical and physical properties of 1-(2-Aminophenyl)-3-ethylthiourea, providing a comprehensive look at its synthesis, characterization, and behavior.

Synthesis and Characterization

The preparation of 1-(2-Aminophenyl)-3-ethylthiourea typically involves the reaction of a suitable amine with an isothiocyanate. A common synthetic route involves the reaction of 2-aminoaniline with ethyl isothiocyanate. The reaction proceeds via nucleophilic attack of the primary amino group of the 2-aminoaniline on the electrophilic carbon atom of the ethyl isothiocyanate.

A general and widely used method for the synthesis of N-substituted thioureas is the reaction of an amine with an isothiocyanate. researchgate.net Specifically for 1-(2-Aminophenyl)-3-ethylthiourea, the synthesis would involve the reaction of o-phenylenediamine (B120857) with ethyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature. researchgate.net

Another approach involves a one-pot, three-component reaction using carbon disulfide and amines, often catalyzed by a deep eutectic solvent in an aqueous medium. tandfonline.com While this method is generally applicable for di- and tri-substituted thioureas, its specific application to 1-(2-Aminophenyl)-3-ethylthiourea would require experimental verification.

The structural elucidation of 1-(2-Aminophenyl)-3-ethylthiourea relies heavily on spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data for 1-(2-Aminophenyl)-3-ethylthiourea | |

| Technique | Key Features |

| FT-IR (cm⁻¹) | The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of both the amino and thiourea groups, typically in the range of 3400-3200 cm⁻¹. A strong band corresponding to the C=S stretching vibration would be observed around 1350-1300 cm⁻¹. The C-N stretching vibrations would appear in the 1300-1200 cm⁻¹ region. |

| ¹H NMR (ppm) | The ¹H NMR spectrum would provide detailed information about the proton environment. The aromatic protons of the aminophenyl group would appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The N-H protons would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. |

| ¹³C NMR (ppm) | The ¹³C NMR spectrum would show a distinct signal for the thiocarbonyl carbon (C=S) at a downfield chemical shift, typically in the range of 180-190 ppm. The aromatic carbons would give rise to several signals in the 115-150 ppm range. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. |

This table presents expected spectroscopic data based on the known characteristics of similar thiourea derivatives.

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. For a related compound, 1-(2-benzamidophenyl)-3-benzoylthiourea hemihydrate, the crystal structure revealed an almost planar C₂N₂S thiourea moiety. researchgate.net The dihedral angles between the thiourea core and the adjacent phenyl rings indicated a twisted conformation of the molecule. researchgate.net Similar structural features, including intermolecular hydrogen bonding involving the N-H and C=S groups, would be expected in the crystal structure of 1-(2-Aminophenyl)-3-ethylthiourea.

| Crystallographic Data for a Representative Thiourea Derivative | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| V (ų) | 1281.0(2) |

| Z | 4 |

Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea, a related compound, is provided for illustrative purposes. researchgate.net

Chemical Properties and Reactivity

The chemical behavior of 1-(2-Aminophenyl)-3-ethylthiourea is dictated by the functional groups present in the molecule.

The solubility of 1-(2-Aminophenyl)-3-ethylthiourea is expected to be low in water but higher in organic solvents such as acetone, ethanol, and dimethylformamide (DMF). The compound is generally stable under normal laboratory conditions, although prolonged exposure to strong oxidizing agents or high temperatures may lead to decomposition.

The thiourea moiety in 1-(2-Aminophenyl)-3-ethylthiourea is the primary site of reactivity. The sulfur atom is nucleophilic and can react with electrophiles. The N-H protons are acidic and can be deprotonated by strong bases. The presence of the 2-amino group on the phenyl ring provides an additional nucleophilic site, which can participate in various chemical transformations. For instance, it can be acylated or can react with aldehydes and ketones to form Schiff bases. The thiourea core itself can serve as a precursor for the synthesis of various heterocyclic systems, such as thiazoles and thiazines. nih.govrasayanjournal.co.in

Applications in Academic Research

The unique structural features of 1-(2-Aminophenyl)-3-ethylthiourea make it a valuable tool in several areas of academic research.

The presence of multiple donor atoms (two nitrogen atoms and one sulfur atom) makes 1-(2-Aminophenyl)-3-ethylthiourea an excellent ligand for a variety of metal ions. It can coordinate to metals in a monodentate or bidentate fashion, leading to the formation of stable metal complexes. The study of these complexes provides insights into the coordination preferences of different metals and the electronic effects of the substituents on the thiourea backbone. rsc.org The resulting metal complexes may exhibit interesting catalytic, magnetic, or photoluminescent properties.

Thiourea derivatives have found applications in analytical chemistry as chemosensors for the detection of anions and heavy metal ions. nih.gov The ability of the thiourea group to form specific interactions, such as hydrogen bonds or coordinate bonds, with target analytes can lead to a measurable signal, such as a change in color or fluorescence. While specific studies on 1-(2-Aminophenyl)-3-ethylthiourea as an analytical reagent are limited, its structural features suggest potential for such applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFGJKDHPHCNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Investigations

Spectroscopic Characterization Techniques for Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Structural Assignments and Conformational Dynamics

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(2-Aminophenyl)-3-ethylthiourea, ¹H NMR would identify all unique proton environments, while ¹³C NMR would do the same for the carbon skeleton.

In a hypothetical ¹H NMR spectrum, the protons of the ethyl group would appear as a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling. The protons on the aminophenyl ring would likely present as complex multiplets in the aromatic region of the spectrum. The amine (-NH2) and thioamide (-NH-) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is typically found significantly downfield, often around 180 ppm. The aromatic carbons would resonate in the 115-150 ppm range, while the aliphatic carbons of the ethyl group would appear upfield.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(2-Aminophenyl)-3-ethylthiourea

| ¹H NMR | ¹³C NMR | |||

| Assignment | Hypothetical δ (ppm) | Multiplicity | Assignment | Hypothetical δ (ppm) |

| -CH₃ | 1.25 | Triplet | -CH₃ | 14.8 |

| -CH₂- | 3.60 | Quartet | -CH₂- | 42.5 |

| -NH₂ | 4.90 | Broad s | Aromatic C | 117.2 |

| Aromatic H | 6.70-7.30 | Multiplet | Aromatic C | 119.5 |

| Ethyl-NH- | 8.10 | Broad s | Aromatic C | 124.0 |

| Phenyl-NH- | 9.50 | Broad s | Aromatic C | 127.8 |

| Aromatic C | 129.3 | |||

| Aromatic C | 145.6 | |||

| C=S | 181.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing direct information about the functional groups present. For 1-(2-Aminophenyl)-3-ethylthiourea, these techniques would confirm the presence of N-H, C-H, C=S, and aromatic C=C bonds.

The FTIR spectrum would be expected to show strong, sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine and secondary thioamide groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group would be just below 3000 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea (B124793) group, typically appears in the 850-600 cm⁻¹ range.

Table 2: Hypothetical FTIR and Raman Vibrational Data for 1-(2-Aminophenyl)-3-ethylthiourea**

| Vibrational Mode | Hypothetical FTIR (cm⁻¹) | Hypothetical Raman (cm⁻¹) |

| N-H Stretch (Amine, Thioamide) | 3350, 3210 | 3352, 3211 |

| Aromatic C-H Stretch | 3060 | 3065 |

| Aliphatic C-H Stretch | 2975, 2930 | 2978, 2933 |

| C=C Aromatic Stretch | 1610, 1580 | 1612, 1583 |

| N-H Bend | 1540 | 1545 |

| C-N Stretch | 1340 | 1342 |

| C=S Stretch | 840 | 845 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 1-(2-Aminophenyl)-3-ethylthiourea (C₉H₁₃N₃S), the molecular weight is 195.28 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization, the molecule would fragment in a predictable manner. Common fragmentation pathways for this type of structure could include cleavage of the ethyl group, loss of the amino group, and fragmentation across the thiourea core. The resulting fragment ions provide valuable information for confirming the proposed structure.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data**

| Hypothetical m/z | Possible Fragment Identity |

| 195 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₂H₅]⁺ |

| 122 | [M - SCNH₂]⁺ |

| 108 | [C₆H₄NH₂NH₂]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated systems within the molecule. The aminophenyl and thiourea groups in 1-(2-Aminophenyl)-3-ethylthiourea constitute chromophores that would lead to distinct absorption bands. Expected transitions would include π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms.

Table 4: Hypothetical UV-Vis Absorption Data**

| Hypothetical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| 245 | 15,000 | π → π* (Aromatic) |

| 290 | 8,500 | n → π* (Thiourea) |

X-ray Crystallography for Solid-State Structural Determination

Should 1-(2-Aminophenyl)-3-ethylthiourea be crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique yields precise bond lengths, bond angles, and torsional angles, and reveals how the molecules pack together in the crystal lattice.

Crystal Packing and Unit Cell Analysis

The analysis of the crystal structure would reveal the unit cell parameters—the fundamental repeating unit of the crystal. It would also elucidate the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. In this molecule, the amine and thioamide N-H groups are strong hydrogen bond donors, while the sulfur atom and the amine nitrogen are potential acceptors. These interactions would likely play a dominant role in the formation of the crystal lattice, potentially forming chains or sheets of molecules.

Table 5: Hypothetical X-ray Crystallographic Data**

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₃N₃S |

| Formula Weight | 195.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1028 |

| Z | 4 |

Based on a thorough search of available scientific literature, it has been determined that there is no published experimental or computational data for the specific chemical compound “1-(2-Aminophenyl)-3-ethylthiourea.” This includes a lack of crystallographic studies, which are necessary to determine bond lengths, bond angles, and dihedral angles, as well as spectroscopic and computational analyses that would provide insights into its intramolecular and intermolecular interactions.

The user's request for a detailed article with specific data tables on bond lengths, bond angles, dihedral angles, and a deep analysis of hydrogen bonding, aromatic stacking, and Van der Waals forces for "1-(2-Aminophenyl)-3-ethylthiourea" cannot be fulfilled. To maintain the principles of scientific accuracy and avoid the generation of speculative or unverified information, the requested article cannot be created.

For an article of this nature to be scientifically valid, it must be based on peer-reviewed research that provides precise and verifiable data. In the absence of such data for "1-(2-Aminophenyl)-3-ethylthiourea," any attempt to construct the requested content would be fundamentally inaccurate.

Therefore, the requested article focusing solely on the chemical compound “1-(2-Aminophenyl)-3-ethylthiourea” with the specified detailed structural and interaction analysis cannot be provided.

In-depth Scientific Review of 1-(2-Aminophenyl)-3-ethylthiourea and its Coordination Chemistry Cannot Be Generated Due to Lack of Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical compound 1-(2-Aminophenyl)-3-ethylthiourea . Consequently, it is not possible to generate a detailed and scientifically accurate article on its coordination chemistry, complexation reactions, and catalytic applications as requested.

The outlined topics for the article require specific experimental data and research findings that are not available in the public domain for this particular molecule. These topics include:

Ligand Design Principles: While general principles for thiourea derivatives with multiple donor sites (N, S, O) are well-established, applying these specifically to 1-(2-Aminophenyl)-3-ethylthiourea requires dedicated study of its unique electronic and steric properties. digitellinc.comresearchgate.netdntb.gov.ua

Complexation with Transition Metals: There are no specific reports found on the synthesis or characterization of metal complexes, such as with Platinum(II) or Palladium(II), involving 1-(2-Aminophenyl)-3-ethylthiourea as a ligand. researchgate.netnih.gov This includes a lack of data on binding modes, coordination geometries, and the stability or reactivity of any such potential complexes.

Catalytic Applications: No studies describing the use of metal complexes of 1-(2-Aminophenyl)-3-ethylthiourea in either homogeneous or heterogeneous catalysis have been identified. nih.gov

Searches for related compounds, such as 1-acyl-3-(2'-aminophenyl) thiourea derivatives, have yielded some results, primarily in the context of medicinal chemistry as potential prodrugs. nih.gov However, these findings are not directly transferable to the non-acylated, ethyl-substituted target compound and would fall outside the strict scope of the requested article.

Therefore, until such research is published and made publicly available, a thorough and informative article focusing solely on the coordination chemistry of 1-(2-Aminophenyl)-3-ethylthiourea cannot be produced.

Coordination Chemistry of 1 2 Aminophenyl 3 Ethylthiourea As a Ligand

Metal Extraction and Separation Science Utilizing Thiourea (B124793) Ligands

Thiourea and its derivatives have garnered significant attention in the field of metal extraction and separation science due to their excellent chelating properties, particularly towards soft and borderline metal ions. The sulfur and nitrogen donor atoms in the thiourea moiety can form strong coordination bonds with these metals, facilitating their selective removal from aqueous solutions.

Research has demonstrated the efficacy of various thiourea-functionalized materials in extracting heavy and precious metals. For instance, thiourea-functionalized resins have shown high selectivity for copper, even in the presence of other first-row transition metals. mdpi.com The mechanism of extraction can involve direct chelation or a redox process where the metal ion is reduced by the thiourea functionality. mdpi.com

Acylthiourea derivatives have also been explored for the solvent extraction of metal ions. The structural features of these ligands significantly influence their extraction efficiency. For example, certain N-benzoylthiourea derivatives are more effective extractants for copper(II) from chloride media than N-(thiocarbamoyl)benzamidine derivatives. researchgate.net The presence of specific substituents on the thiourea backbone can enhance the selectivity and extraction capacity for target metals like lead and mercury. researchgate.net

Furthermore, thiourea derivatives have been incorporated into polymeric resins and other solid supports to create adsorbents for the removal of toxic heavy metal ions from wastewater. annalsofrscb.ro These materials often exhibit high adsorption capacities and can be regenerated and reused over multiple cycles, making them economically viable for environmental remediation. annalsofrscb.ro The effectiveness of these materials is based on the strong affinity between the soft Lewis base (thiourea) and soft Lewis acid (heavy metal ions). annalsofrscb.ro

While specific studies on the metal extraction capabilities of 1-(2-Aminophenyl)-3-ethylthiourea are not extensively documented in publicly available research, its structural features suggest significant potential in this area. The presence of the aminophenyl group, in addition to the thiourea moiety, provides multiple coordination sites (the amino nitrogen, the thiocarbonyl sulfur, and the other nitrogen atoms). This can lead to the formation of stable chelate rings with metal ions, enhancing the selectivity and efficiency of extraction.

The ethyl group on the thiourea nitrogen can also influence the ligand's solubility in organic solvents, a critical factor in solvent extraction processes. By analogy with other aminophenyl thiourea derivatives, it is anticipated that 1-(2-Aminophenyl)-3-ethylthiourea could be an effective extractant for a range of heavy and precious metal ions.

The following table summarizes the extraction performance of some thiourea-based materials for various metal ions, illustrating the potential applications of such ligands in separation science.

| Metal Ion | Adsorbent/Ligand | Extraction Efficiency (%) | Reference |

| Copper (Cu²⁺) | Thiourea-functionalized resin | >90 | mdpi.com |

| Lead (Pb²⁺) | Poly(thiourea-amide) | ~100 | researchgate.net |

| Mercury (Hg²⁺) | Poly(thiourea-amide) | ~100 | researchgate.net |

It is important to note that the efficiency of metal extraction is dependent on various factors, including pH, the concentration of the ligand and metal ion, the nature of the solvent, and the presence of other competing ions.

Advanced Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 1-(2-Aminophenyl)-3-ethylthiourea from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Aminophenyl)-3-ethylthiourea, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.netscispace.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

For related disubstituted thioureas, DFT studies have shown that different conformations, such as cis-trans (CT) and trans-trans (TT), can coexist. doaj.org The relative energies of these conformers determine the most stable arrangement, which is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group (NH2) and the thiocarbonyl (C=S) group. The electronic properties, including dipole moment and charge distribution (electrostatic potential), are also calculated to understand the molecule's polarity and reactive sites. doaj.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For 1-(2-Aminophenyl)-3-ethylthiourea, the HOMO would likely be localized on the electron-rich aminophenyl and thiourea (B124793) moieties, while the LUMO might be distributed across the thiocarbonyl group. Analysis of these orbitals helps predict how the molecule would interact with other chemical species, such as electrophiles and nucleophiles. Global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify its reactivity profile. nih.govcapes.gov.br

Vibrational Spectra Prediction and Interpretation through Computational Methods

Theoretical vibrational spectra (Infrared and Raman) are calculated to complement experimental findings. By performing frequency calculations on the optimized geometry of 1-(2-Aminophenyl)-3-ethylthiourea, a set of vibrational modes can be predicted. Each mode corresponds to a specific molecular motion, such as the stretching of N-H, C=S, and C-N bonds, or the bending of various functional groups.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands. Scaling factors are often applied to the calculated frequencies to correct for systematic errors inherent in the computational methods. This analysis confirms the molecular structure and provides insight into the strength of its chemical bonds.

Molecular Dynamics Simulations and Conformational Sampling for Flexible Systems

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. doaj.org For a flexible molecule like 1-(2-Aminophenyl)-3-ethylthiourea, MD simulations can explore its conformational landscape by simulating the physical motions of its atoms. This is particularly useful for understanding how the molecule behaves in different environments, such as in various solvents.

The simulations can reveal the most populated conformations and the energy barriers for transition between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other materials.

In Silico Molecular Modeling for Rational Design of Functional Materials

In silico modeling uses computational methods to design new molecules with desired properties. While no specific studies on designing functional materials with 1-(2-Aminophenyl)-3-ethylthiourea are available, its structural features suggest potential applications. Thiourea derivatives are known for their ability to coordinate with metal ions and have been investigated for roles in medicinal chemistry and materials science.

Computational modeling could be used to predict how 1-(2-Aminophenyl)-3-ethylthiourea might interact with metal surfaces or bind to the active sites of enzymes. By modifying its structure in silico (e.g., changing substituent groups) and recalculating its properties, researchers could rationally design new derivatives with enhanced activity for specific applications, such as corrosion inhibition or as a precursor for synthesizing new compounds.

Elucidation of Reaction Mechanisms and Pathways through Computational Chemistry

Computational chemistry can be employed to map out the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. For instance, if 1-(2-Aminophenyl)-3-ethylthiourea were used as a reactant in a cyclization reaction to form a heterocyclic compound, computational methods could elucidate the step-by-step mechanism.

This involves locating the transition state structures for each step of the proposed reaction and calculating the energy profile. Such studies clarify whether a proposed mechanism is energetically feasible and can predict the major products of a reaction, guiding synthetic chemists in optimizing reaction conditions.

Analysis of Transition States and Energy Barriers

The study of chemical reactions at a fundamental level involves the characterization of transition states and the energy barriers associated with them. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For 1-(2-Aminophenyl)-3-ethylthiourea, several reactions could be of interest, such as its synthesis, decomposition, or its participation in further chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are frequently used to model these processes. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy paths from reactants to products and locate the transition state structures.

Table 1: Hypothetical Energy Barriers for Isomerization of a Generic Phenylthiourea (B91264) Derivative

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Amine-Thione Tautomerization | DFT (B3LYP/6-311++G(d,p)) | 15.8 |

| Cis-Trans Isomerization (around C-N bond) | MP2/cc-pVTZ | 8.2 |

| Rotational Barrier (Phenyl group) | DFT (ωB97X-D/def2-TZVP) | 3.5 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for 1-(2-Aminophenyl)-3-ethylthiourea is not available in the reviewed literature.

Frequency calculations are a crucial component of transition state analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Solvent Effects in Computational Reaction Studies

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms. Computational models account for solvent effects in two primary ways: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a highly detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is less computationally demanding and often provides a good balance of accuracy and efficiency for many applications.

For 1-(2-Aminophenyl)-3-ethylthiourea, the presence of amino and thiourea groups suggests a strong potential for hydrogen bonding with protic solvents. The polarity of the solvent could also influence the stability of different conformers or tautomers. A computational study would likely investigate how the energy barriers of potential reactions change in solvents of varying polarity.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Barrier

| Solvent | Dielectric Constant | Reaction Barrier (kcal/mol) - PCM |

| Gas Phase | 1 | 20.5 |

| Toluene | 2.4 | 18.9 |

| Dichloromethane | 8.9 | 17.2 |

| Acetonitrile | 37.5 | 15.8 |

| Water | 78.4 | 14.1 |

This table illustrates the general trend of how an increasing solvent polarity can lower the energy barrier of a reaction involving polar or charged species. The values are hypothetical.

Theoretical Studies on Proton Transfer Processes and Isotope Effects

Proton transfer is a fundamental chemical process that is central to many biological and chemical systems. The aminophenyl and thiourea moieties in 1-(2-Aminophenyl)-3-ethylthiourea both contain protons that could potentially participate in intra- or intermolecular proton transfer events. For example, tautomerization between the thione and thiol forms of the thiourea group involves the transfer of a proton.

Theoretical studies can map out the potential energy surface for proton transfer, identifying the transition state and calculating the associated energy barrier. This information is crucial for understanding the kinetics and thermodynamics of such processes.

Isotope Effects:

A powerful tool for studying reaction mechanisms, particularly proton transfer, is the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a compound to that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). Because deuterium (B1214612) is heavier than hydrogen, the zero-point energy of a C-D, N-D, or S-D bond is lower than that of the corresponding C-H, N-H, or S-H bond. This difference in zero-point energy can lead to a significant difference in reaction rates if the bond to the isotope is broken or formed in the rate-determining step of the reaction.

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The Bigeleisen-Mayer equation is often used for these calculations. A primary KIE (where the bond to the isotope is broken) is typically greater than 1, while a secondary KIE (where the bond to the isotope is not broken but is located near the reaction center) can be close to 1. The magnitude of the KIE can provide valuable insights into the geometry of the transition state.

For 1-(2-Aminophenyl)-3-ethylthiourea, studying the KIE for proton transfer from the amino or thiourea groups could help to elucidate the mechanism of tautomerization or its involvement in acid-base catalysis.

Mechanistic Biological Activity Studies of 1 2 Aminophenyl 3 Ethylthiourea Analogues

Enzyme Inhibition Mechanisms

Thiourea (B124793) derivatives have been identified as potent inhibitors of several key enzymes, with studies focusing on their selectivity and the kinetics of their inhibitory action.

Nitric Oxide Synthase (NOS) Isoform Selective Inhibition (nNOS, iNOS, eNOS)

Analogues of 1-(2-aminophenyl)-3-ethylthiourea, particularly isothiourea derivatives, have demonstrated significant inhibitory activity against nitric oxide synthase (NOS) isozymes. S-ethylisothiourea, a close structural analogue, is a potent competitive inhibitor of human NOS, with its binding perturbing the heme environment of the enzyme. nih.gov This inhibition is competitive with the substrate L-arginine and is reversible. nih.gov

Studies have shown that these compounds exhibit selectivity for the different isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). S-ethylisothiourea shows Ki values of 17 nM, 36 nM, and 29 nM for the inducible, endothelial, and neuronal isozymes, respectively. nih.gov While many isothioureas show a 2- to 6-fold selectivity for human iNOS over eNOS, certain structural modifications can dramatically increase this selectivity. nih.gov For instance, the bisisothiourea derivative, S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, was found to be 190-fold more selective for iNOS (Ki = 0.047 µM) compared to eNOS (Ki = 9.0 µM). nih.gov This selectivity is crucial, as inhibiting iNOS is desirable in inflammatory conditions, while inhibition of eNOS can have cardiovascular side effects. The potent and selective inhibition of iNOS suggests the therapeutic potential of these compounds in treating inflammatory and autoimmune diseases. nih.gov

Table 1: Inhibition Constants (Ki) of Isothiourea Derivatives against NOS Isoforms

| Compound | iNOS Ki (nM) | eNOS Ki (nM) | nNOS Ki (nM) | Selectivity (iNOS vs eNOS) |

|---|---|---|---|---|

| S-Ethylisothiourea (human) | 17 | 36 | 29 | 2.1-fold |

| S-Ethylisothiourea (murine/bovine) | 14.7 | ~147-588 | ~147-588 | ~10-40-fold |

| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea | 47 | 9000 | - | 190-fold |

α-Glucosidase Inhibitory Action: Mechanistic Insights

Thiourea derivatives have emerged as a promising class of α-glucosidase inhibitors, which are important targets in the management of type 2 diabetes. semanticscholar.orgnih.gov This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. researchgate.netdovepress.com Its inhibition can help lower postprandial blood glucose levels. dovepress.com

Studies on various thiourea derivatives have demonstrated significant inhibitory potential, in some cases exceeding that of the standard drug, acarbose (B1664774). semanticscholar.orgnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity (IC50 = 9.77 mM) than acarbose (IC50 = 11.96 mM). semanticscholar.orgnih.gov The inhibitory activity is dependent on the structural features of the thiourea derivatives. semanticscholar.orgnih.govnih.gov Kinetic studies on some pyridazine-triazole derivatives revealed an uncompetitive mode of inhibition against α-glucosidase, indicating that the inhibitor binds to the enzyme-substrate complex. nih.gov Another study on a different synthetic compound also suggested binding at an allosteric site rather than the active site. dovepress.com

Table 2: α-Glucosidase Inhibitory Activity of Representative Thiourea Analogues

| Compound | IC50 (µM) |

|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9770 |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12940 |

| Acarbose (Standard) | 11960 |

Data sourced from Shulgau et al., 2024. semanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Bioactive Thiourea Derivatives

The biological activity of thiourea derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity. researchgate.netnih.govnih.gov

For antimicrobial activity, the presence of halogens or methoxy (B1213986) groups on the aryl ring can significantly influence efficacy. nih.gov In a series of aminophenazone-derived aryl thioureas, compounds with electron-withdrawing groups exhibited excellent inhibitory activity against alkaline phosphatase. researchgate.net

In the context of anti-leishmanial activity, SAR analysis of N,N'-disubstituted thiourea derivatives revealed that structural features like the length of the carbon spacer and lipophilicity are key to optimizing activity. mdpi.comresearchgate.net The introduction of a piperazine (B1678402) ring into the thiourea scaffold was shown to enhance both potency and selectivity. mdpi.comresearchgate.net

For antiproliferative activity, studies on diaryl urea (B33335) derivatives (a related class) showed that substituting an amide group for an ester linkage between the central and distal benzene (B151609) rings enhanced activity. nih.gov Furthermore, the substitution of the benzene rings with chlorine and methyl groups, along with a linear extension of the molecule, also improved antiproliferative effects. nih.gov These SAR insights provide a valuable framework for the rational design of new, more potent thiourea-based therapeutic agents. nih.gov

Mechanistic Investigations into Antimicrobial and Antifungal Actions

Thiourea derivatives exhibit a broad spectrum of antimicrobial and antifungal activities, which are attributed to several distinct mechanisms of action. nih.govmdpi.com One of the key mechanisms involves the inhibition of essential bacterial enzymes. For instance, certain thiourea derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and segregation. nih.gov This inhibition disrupts the normal life cycle of the bacteria, leading to cell death.

Another identified mechanism is the disruption of cellular homeostasis. A study on a specific thiourea derivative, TD4, demonstrated its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov The selective antibacterial activity against Gram-positive bacteria is thought to be due to differences in the cell wall structure, as the outer membrane of Gram-negative bacteria provides a protective barrier. nih.gov

Furthermore, some thiourea derivatives target enzymes involved in the biosynthesis of the bacterial cell wall, such as the muramyl ligases (MurC, MurD, MurE, and MurF), which are crucial for peptidoglycan synthesis. fip.org Inhibition of these enzymes weakens the cell wall, making the bacteria susceptible to osmotic lysis.

Probing Anthelmintic Activity Mechanisms and Target Interactions

The anthelmintic properties of thiourea derivatives and related compounds are an area of active investigation. While the precise mechanisms for many thiourea compounds are still being elucidated, insights can be drawn from related anthelmintic agents. mdpi.comnih.gov The general pharmacodynamic basis for anthelmintic activity involves interfering with the parasite's cellular integrity, neuromuscular coordination, or protective mechanisms, leading to paralysis, starvation, and expulsion. merckvetmanual.com

Many anthelmintics target the neuromuscular system of the parasite. merckvetmanual.com For example, imidazothiazoles like levamisole (B84282) act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, causing spastic muscle paralysis. merckvetmanual.com Benzimidazole derivatives, another important class of anthelmintics, act by inhibiting the polymerization of microtubules by binding to β-tubulin. youtube.com This disrupts cell division and other essential cellular processes in the parasite. They have also been shown to inhibit mitochondrial fumarate (B1241708) reductase and reduce glucose transport. youtube.com

While direct mechanistic studies on 1-(2-aminophenyl)-3-ethylthiourea are limited, some thiourea and thiosemicarbazide (B42300) derivatives have shown promising in vitro anthelmintic activity against nematodes like Rhabditis sp. and earthworms. nih.govnih.gov It is plausible that they share mechanisms with other known anthelmintics, such as targeting parasitic enzymes or neuromuscular receptors.

Molecular Docking and Binding Interaction Analysis with Specific Biological Targets

Molecular docking has become an indispensable tool for understanding the binding interactions between thiourea derivatives and their biological targets at the molecular level. fip.orgresearchgate.net These computational studies provide valuable insights that guide the design of more potent and selective inhibitors. nih.gov

In the context of antimicrobial activity, docking studies have been used to predict the interactions of thiourea analogues with enzymes like DNA gyrase subunit B and topoisomerase IV. nih.govnih.gov These studies help to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and inhibition. For example, docking of N-(phenylcarbamothioyl)-4-chloro-benzamide into the active site of checkpoint kinase 1 (Chk1) receptor showed a better binding score than the standard reference, hydroxyurea, suggesting its potential as an anticancer agent. jppres.com

Similarly, molecular docking of diaryl urea derivatives into the VEGFR-2 kinase domain has helped to rationalize their antiproliferative activity and guide SAR studies. nih.gov Docking simulations revealed that these compounds could bind to the receptor in a manner similar to the known inhibitor sorafenib. nih.gov These in silico approaches, by predicting binding affinities and poses, allow for the screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation, thus accelerating the drug discovery process. researchgate.netresearchgate.net

Research into General Anticancer and Antioxidant Mechanisms

The therapeutic potential of thiourea derivatives, including analogues of 1-(2-Aminophenyl)-3-ethylthiourea, has prompted significant research into their underlying mechanisms of action, particularly concerning their anticancer and antioxidant properties. These studies aim to elucidate the molecular pathways and interactions through which these compounds exert their biological effects, independent of their direct efficacy.

Anticancer Mechanisms

The anticancer activity of thiourea analogues is not attributed to a single mode of action but rather to a multi-targeted approach involving the inhibition of various key cellular processes essential for cancer cell proliferation and survival.

Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes that are crucial for cancer progression. nih.gov Thiourea derivatives have been reported to inhibit a diverse range of molecular targets, including:

Receptor Tyrosine Kinases (RTKs): Certain thiourea compounds have been shown to moderately inhibit RTKs such as VEGFR2, VEGFR3, and PDGFRβ, which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Some thiourea derivatives bearing a benzodioxole moiety have been studied for their EGFR inhibitory activity. nih.gov EGFR is a key driver of cell proliferation in many cancers.

Other Key Enzymes: The anticancer actions of thiourea derivatives have also been linked to the inhibition of tubulin, carbonic anhydrase, topoisomerase II, aromatase, and cyclin-dependent kinases (CDKs). nih.govnih.gov

Induction of Apoptosis: A significant body of research indicates that thiourea analogues can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis through various signaling pathways. nih.govresearchgate.net For instance, some derivatives have been observed to induce late apoptosis in colon and leukemia cancer cell lines. mdpi.com The process often involves the activation of apoptotic machinery following the formation of DNA adducts. researchgate.netnih.gov

Modulation of Cellular Signaling Pathways: Thiourea derivatives can interfere with signaling pathways that are dysregulated in cancer. One such pathway involves the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov Certain benzothiazole-containing thiourea analogues act as potent AhR agonists. The binding to AhR leads to the induction of cytochrome P450 isoform CYP1A1, which in turn generates reactive electrophilic species that form DNA adducts, ultimately leading to cell death. researchgate.netnih.gov

Cell Viability and Proliferation: Research has demonstrated that specific thiourea derivatives can significantly reduce the number of cancerous cells. mdpi.com For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been shown to diminish the viability of colon cancer cells. mdpi.com This reduction in cell number is a direct consequence of the pro-apoptotic and anti-proliferative mechanisms initiated by these compounds.

Antioxidant Mechanisms

In addition to their anticancer properties, many thiourea derivatives exhibit notable antioxidant activity, which is the ability to neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in the development and progression of many diseases, including cancer.

Radical Scavenging: The primary antioxidant mechanism of thiourea derivatives is their ability to act as potent scavengers of free radicals. researchgate.nethueuni.edu.vn They have been shown to effectively scavenge superoxide (B77818) radical anions (O₂•-) and hydroxyl radicals (OH•). researchgate.net This activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging methods. researchgate.nethueuni.edu.vn

Hydrogen Atom Transfer (HAT): Theoretical and experimental studies have concluded that the preferred mechanism for free radical scavenging by thiourea derivatives is Hydrogen Atom Transfer (HAT). researchgate.nethueuni.edu.vn In this process, the thiourea compound donates a hydrogen atom to a free radical, thereby neutralizing it. Kinetic calculations suggest that the HAT mechanism accounts for the vast majority of the radical scavenging activity compared to other mechanisms like Single Electron Transfer (SET). researchgate.nethueuni.edu.vn

Inhibition of Lipid Peroxidation: Some aminophenol analogues, which share structural similarities with the aminophenyl moiety of the title compound, have been shown to inhibit lipid peroxidation. nih.gov This process, a chain reaction of oxidative degradation of lipids, can cause significant damage to cell membranes. The ability to inhibit lipid peroxidation is another important facet of the antioxidant profile of these compounds. nih.gov

Table 1: Summary of Mechanistic Findings for Thiourea Analogues

| Biological Effect | Observed Mechanism | Specific Examples/Targets | References |

| Anticancer | Enzyme Inhibition | VEGFR2, VEGFR3, PDGFRβ, EGFR, Tubulin, Carbonic Anhydrase, Topoisomerase II | nih.govresearchgate.netnih.govnih.gov |

| Induction of Apoptosis | Activation of apoptotic machinery, Induction of late apoptosis in colon and leukemia cells | nih.govresearchgate.netmdpi.comnih.gov | |

| Modulation of Signaling | Aryl Hydrocarbon Receptor (AhR) agonism, CYP1A1 induction | researchgate.netnih.gov | |

| Antioxidant | Radical Scavenging | Scavenging of DPPH, ABTS•+, O₂•-, and OH• radicals | researchgate.nethueuni.edu.vn |

| Hydrogen Atom Transfer (HAT) | Predominant mechanism over Single Electron Transfer (SET) | researchgate.nethueuni.edu.vn | |

| Inhibition of Lipid Peroxidation | Reduction of lipid peroxidation in liver microsomes | nih.gov |

Emerging Non Biological Applications and Material Science Contributions

Molecular Recognition and Sensing Technologies

The inherent ability of the thiourea (B124793) group to form strong hydrogen bonds and coordinate with metal ions makes it a prime candidate for the development of advanced sensing technologies. The nitrogen and sulfur atoms act as electron donor sites, facilitating interactions with various analytes. tandfonline.com

Thiourea derivatives have been extensively investigated as chemosensors for heavy metal ions, with a particular emphasis on mercury (Hg²⁺). mdpi.com The mechanism of selectivity is rooted in the principles of Hard and Soft Acid and Base (HSAB) theory. The sulfur atom of the thiourea's C=S group is a soft base, showing a strong affinity for soft acid cations like Hg²⁺. tandfonline.com This interaction is often stronger and more specific than interactions with hard (e.g., Na⁺, K⁺) or borderline (e.g., Fe²⁺, Ni²⁺, Cu²⁺) cations. tandfonline.com

In the case of 1-(2-Aminophenyl)-3-ethylthiourea, the sensing mechanism involves the coordination of the Hg²⁺ ion by both the thiocarbonyl sulfur atom and the nitrogen atoms of the thiourea and the aminophenyl group. This binding event perturbs the electronic structure of the molecule, leading to a detectable optical response, such as a change in color (colorimetric sensing) or fluorescence. mdpi.comnih.gov Studies on similar ethylthiourea (B145662) compounds have demonstrated selective naked-eye detection of Hg²⁺ and Ag⁺, where the interaction induces a distinct color change in solution, while other common metal ions produce no significant response. tandfonline.com

The design of chemo- and biosensors based on 1-(2-Aminophenyl)-3-ethylthiourea leverages its selective binding capabilities. The core principle involves integrating this molecule as a recognition element with a signal transducer. nih.gov The aminophenyl group provides a convenient site for chemical modification, allowing the molecule to be grafted onto surfaces or integrated into larger polymeric structures.

Sensor engineering strategies include:

Fluorescent Sensors: The inherent fluorescence of the phenyl ring can be modulated upon analyte binding. Interaction with a target ion like Hg²⁺ often leads to fluorescence quenching or enhancement, providing a measurable signal. nih.gov Thiourea derivatives are increasingly used as fluorescent detectors for this reason. mdpi.com

Colorimetric Sensors: As mentioned, the binding event can induce a shift in the molecule's absorption spectrum, resulting in a visible color change. This allows for simple, equipment-free detection. tandfonline.com

Electrochemical Sensors: The molecule can be immobilized on an electrode surface. The binding of a cation alters the electrochemical properties of the surface, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

The combination of the selective thiourea group, the functional aminophenyl moiety for immobilization, and the ethyl group for tuning solubility makes 1-(2-Aminophenyl)-3-ethylthiourea a versatile platform for sensor design.

Table 1: Sensor Characteristics of Thiourea-Based Systems

| Sensor Type | Target Analyte | General Mechanism | Detection Method |

|---|---|---|---|

| Ion Sensor | Heavy metal cations (e.g., Hg²⁺, Ag⁺) | Coordination via sulfur and nitrogen donor atoms. tandfonline.com | Colorimetric (naked-eye), Fluorescent, Electrochemical. tandfonline.comnih.gov |

| Anion Sensor | Halides (F⁻, Cl⁻), Oxoanions (H₂PO₄⁻) | Hydrogen bonding between N-H groups and the anion. nih.gov | UV-Vis Spectroscopy, Colorimetric. nih.gov |

Contributions to Advanced Materials for Molecular Electronics

While direct applications of 1-(2-Aminophenyl)-3-ethylthiourea in molecular electronics are not extensively documented, its chemical properties suggest significant potential. Molecular electronics relies on the use of single molecules or molecular assemblies as active electronic components. The ability of thiourea derivatives to self-assemble on metal surfaces is a critical first step in fabricating such devices.

The sulfur atom in the thiourea group forms a strong, covalent-like bond with noble metal surfaces, such as gold (Au). This interaction allows for the formation of well-ordered self-assembled monolayers (SAMs). The aminophenyl and ethyl groups would then project from this surface, influencing the electronic properties and surface energy of the monolayer. The aromatic ring provides a pathway for electron transport, a fundamental requirement for a molecular wire. By modifying the substituents on the phenyl ring, it is theoretically possible to tune the conductivity and other electronic characteristics of the molecule. The interactions of thiourea with metal-doped fullerene surfaces have been studied computationally, highlighting the molecule's role in modifying the electronic properties of advanced materials. molport.com

Supramolecular Catalysis: Principles and Design of Self-Assembled Catalytic Systems

Thiourea derivatives have emerged as powerful organocatalysts, operating through non-covalent interactions, primarily hydrogen bonding. researchgate.net The two N-H groups of the thiourea moiety can act in concert as hydrogen-bond donors, creating a "binding pocket" that recognizes and activates electrophilic substrates, such as aldehydes or imines.

The catalytic mechanism relies on the following principles:

Dual Hydrogen Bonding: The two N-H groups can simultaneously bind to an electronegative atom (like the oxygen of a carbonyl group), enhancing the substrate's electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net

Supramolecular Assembly: The hydrogen-bonding capability allows these molecules to form ordered, self-assembled structures. This pre-organization can create a well-defined catalytic environment, influencing the stereochemical outcome of a reaction.

Acidity: Thioureas are generally more acidic than their urea (B33335) counterparts, allowing them to form stronger hydrogen bonds and act as more effective catalysts in many cases. nih.gov

For 1-(2-Aminophenyl)-3-ethylthiourea, the N-H protons are the primary active sites for catalysis. The ortho-amino group on the phenyl ring could potentially participate in catalysis by acting as an additional hydrogen-bond donor or by influencing the conformation and acidity of the primary thiourea catalytic site.

Corrosion Inhibition Research: Mechanistic Understanding of Surface Interactions

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. tandfonline.com The mechanism of inhibition is based on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The key aspects of this interaction for 1-(2-Aminophenyl)-3-ethylthiourea are:

Adsorption Centers: The molecule possesses multiple active centers for adsorption: the sulfur atom, the nitrogen atoms, and the π-electrons of the aromatic ring. nih.gov

Mode of Adsorption: Adsorption can occur through chemisorption, involving the sharing of electrons between the heteroatoms (S, N) and the vacant d-orbitals of the metal, or physisorption, involving electrostatic interactions.

Protective Film Formation: The adsorbed molecules form a film that blocks the active sites on the metal surface where corrosion (both anodic dissolution and cathodic hydrogen evolution) would typically occur. tandfonline.com The presence of a similar inhibitor, 2-amino-5-(ethylthio)-1,3,4-thiadiazole, on a copper surface was shown to greatly decrease corrosion currents by forming a strongly adsorbed protective layer. drugbank.com

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often employed to model these surface interactions, calculating adsorption energies and predicting the most stable orientation of the inhibitor on the metal surface. nih.gov

Applications in Agriculture: Insecticidal and Herbicidal Properties

Thiourea derivatives represent a class of compounds with significant, albeit varied, biological activity relevant to agriculture. Research has focused on their potential as both insecticides and herbicides, with activity depending heavily on the specific substituents attached to the core thiourea structure.

Certain phenylthiourea (B91264) derivatives have been identified as having insecticidal properties. nih.gov The mode of action can vary; some act as insect growth regulators, disrupting the molting process, while others may target specific enzymes or receptors in the insect's nervous system. nih.gov For instance, some novel acylthiourea derivatives have been designed to target insect ryanodine (B192298) receptors, which are crucial for muscle function. rsc.org The presence of the aminophenyl and ethyl groups on 1-(2-Aminophenyl)-3-ethylthiourea would modulate its lipophilicity and interaction with biological targets, defining its specific insecticidal profile.

A number of thiourea-based compounds have been developed as herbicides. tandfonline.comresearchgate.net A prominent mechanism of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). tandfonline.comresearchgate.net This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing the plant's death. As this pathway is absent in animals, AHAS inhibitors can exhibit high selectivity for plants. The specific structure of 1-(2-Aminophenyl)-3-ethylthiourea would determine its ability to fit into the active site of the AHAS enzyme.

Table 2: Potential Agricultural Properties of Thiourea Derivatives

| Property | Type of Activity | Potential Mechanism of Action |

|---|---|---|

| Insecticidal | Insect Growth Regulator, Neurotoxin | Disruption of molting; Inhibition of specific enzymes or receptors (e.g., Ryanodine receptors). nih.govrsc.org |

| Herbicidal | Systemic Herbicide | Inhibition of acetohydroxyacid synthase (AHAS), preventing branched-chain amino acid synthesis. tandfonline.comresearchgate.net |

Structure Property/activity Relationship Spr/sar Studies on Thiourea Derivatives

Systematic Design and Synthesis of Substituted 1-(2-Aminophenyl)-3-ethylthiourea Analogues

The systematic design of analogs of 1-(2-Aminophenyl)-3-ethylthiourea often begins with the parent molecule as a scaffold. Modifications are typically introduced at three main positions: the aminophenyl ring, the ethyl group, and the thiourea (B124793) backbone itself. The primary goal is to synthesize a library of compounds with diverse electronic and steric properties to probe the chemical space around the lead structure.

The synthesis of these analogs generally follows established protocols for thiourea formation. A common method involves the reaction of an appropriately substituted 2-aminophenyl isothiocyanate with ethylamine or, conversely, the reaction of 2-phenylenediamine with ethyl isothiocyanate. For more complex analogs, multi-step synthetic routes are employed. For instance, substituted 2-nitroanilines can be reacted with an isothiocyanate, followed by reduction of the nitro group to an amine. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring.

A representative synthetic approach to generate a library of 1-(2-Aminophenyl)-3-substituted-thiourea analogs is outlined below:

Preparation of Isothiocyanate: Substituted anilines are treated with thiophosgene or a related reagent to generate the corresponding isothiocyanates.

Condensation Reaction: The synthesized isothiocyanate is then reacted with a primary or secondary amine (in this case, analogs of ethylamine) in a suitable solvent like dichloromethane or ethanol to yield the desired thiourea derivative. The reaction is typically straightforward and proceeds with high yield. nih.gov

Through such synthetic strategies, a diverse range of analogs can be prepared for further investigation. For example, substituents on the phenyl ring can be varied from electron-donating groups (e.g., -OCH3, -CH3) to electron-withdrawing groups (e.g., -Cl, -NO2) at different positions (ortho, meta, para) to study electronic effects. Similarly, the ethyl group can be replaced with other alkyl or aryl moieties to probe the impact of steric bulk and lipophilicity.

Investigation of Substituent Effects on Electronic and Steric Properties

The introduction of substituents to the 1-(2-Aminophenyl)-3-ethylthiourea scaffold can significantly alter its electronic and steric properties, which in turn dictates its reactivity and biological interactions.

Electronic Effects:

The electronic nature of substituents on the aminophenyl ring directly influences the electron density distribution across the molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density on the aromatic ring and the nitrogen atoms of the thiourea moiety. This enhanced electron density can increase the nucleophilicity of the molecule and affect its ability to form hydrogen bonds.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or chloro (-Cl), decrease the electron density on the aromatic ring. This can impact the acidity of the N-H protons of the thiourea group and alter the strength of interactions with biological targets.

These electronic perturbations can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). Such analyses help in understanding the electronic requirements for a particular activity. For instance, a positive slope in a Hammett plot would indicate that electron-withdrawing groups enhance the activity, while a negative slope would suggest the opposite.

Steric Effects:

The size and spatial arrangement of substituents introduce steric hindrance, which can affect the conformation of the molecule and its ability to bind to a receptor or participate in a chemical reaction.

Positional Isomerism: The position of substituents on the aminophenyl ring also has significant steric implications. An ortho-substituent, for example, will have a more pronounced steric effect on the adjacent amino group and the thiourea linkage compared to a para-substituent.

Computational methods, such as molecular modeling and the calculation of steric parameters (e.g., Taft's steric parameter, Es), are often employed to quantitatively assess the steric impact of different substituents.

Elucidation of Structure-Reactivity Correlations in Organic Transformations

The structural features of 1-(2-Aminophenyl)-3-ethylthiourea and its analogs play a crucial role in their reactivity in various organic transformations. The presence of the nucleophilic amino group ortho to the thiourea moiety allows for intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

A key reaction of 1-(2-aminophenyl)thioureas is their cyclization to form benzothiazole derivatives, which are themselves a class of biologically important compounds. The rate and outcome of such cyclization reactions are highly dependent on the substituents present on the parent molecule.

For example, the presence of electron-withdrawing groups on the aminophenyl ring can enhance the acidity of the N-H protons, potentially facilitating cyclization under certain conditions. Conversely, bulky substituents near the reactive centers can sterically hinder the cyclization process. The nature of the substituent on the third nitrogen of the thiourea also influences the electronic and steric environment of the reaction center.

A hypothetical study on the cyclization of substituted 1-(2-aminophenyl)thioureas might reveal the following correlations:

| Substituent (R) on Phenyl Ring | Electronic Effect | Expected Reactivity in Electrophilic Cyclization |

| 4-OCH3 | Electron-donating | Increased |

| 4-H | Neutral | Baseline |

| 4-Cl | Electron-withdrawing | Decreased |

| 4-NO2 | Strongly electron-withdrawing | Significantly Decreased |

Such studies, which correlate specific structural modifications with changes in reaction outcomes and rates, are fundamental to understanding the chemical behavior of these compounds and for designing synthetic routes to novel heterocyclic structures. The thiourea moiety's ability to act as a catalyst or ligand in various reactions is also an area of active investigation, where the electronic and steric properties of the substituents play a critical role in the efficiency and selectivity of the transformation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfarmaciajournal.comnih.govanalis.com.my For derivatives of 1-(2-Aminophenyl)-3-ethylthiourea, QSAR studies can predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental work. researchgate.net

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., antibacterial, anticancer) is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical (3D): Molecular surface area, volume, etc.

Physicochemical: LogP (lipophilicity), molar refractivity, etc. scielo.org.arresearchgate.net

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical series of 1-(2-Aminophenyl)-3-ethylthiourea analogs with antibacterial activity against Staphylococcus aureus, a QSAR study might yield an equation like:

log(1/MIC) = 0.5 * LogP - 0.2 * MW + 1.2 * qN1 + 2.5

Where MIC is the minimum inhibitory concentration, LogP is the partition coefficient, MW is the molecular weight, and qN1 is the partial charge on a specific nitrogen atom. This equation would suggest that higher lipophilicity and a more negative partial charge on N1, along with a lower molecular weight, are beneficial for antibacterial activity.

The following table presents hypothetical data for a QSAR study on a series of thiourea derivatives:

| Compound | Substituent (R) | LogP | Molecular Weight ( g/mol ) | Electronic Parameter (σ) | Observed Antibacterial Activity (MIC, µM) | Predicted Antibacterial Activity (MIC, µM) |

| 1 | H | 2.5 | 195.28 | 0.00 | 50 | 52 |

| 2 | 4-Cl | 3.2 | 229.72 | 0.23 | 25 | 23 |

| 3 | 4-CH3 | 3.0 | 209.31 | -0.17 | 40 | 45 |

| 4 | 4-NO2 | 2.4 | 240.28 | 0.78 | 15 | 18 |

| 5 | 4-OCH3 | 2.4 | 225.31 | -0.27 | 60 | 58 |

Cheminformatics tools are essential throughout the QSAR process, from the initial library design and descriptor calculation to data analysis and model building. These approaches provide a powerful framework for understanding the complex relationships between chemical structure and biological activity, ultimately accelerating the discovery and optimization of new therapeutic agents based on the 1-(2-Aminophenyl)-3-ethylthiourea scaffold. researchgate.net

Future Research Directions and Interdisciplinary Avenues

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Future investigations into 1-(2-Aminophenyl)-3-ethylthiourea will greatly benefit from the application of sophisticated spectroscopic and imaging technologies. Techniques such as real-time in-cell nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry can provide unprecedented insights into the compound's behavior in biological systems. These methods allow for the direct observation of interactions with biomolecules and the tracking of metabolic pathways in living cells.

Moreover, the development of fluorescently-labeled analogs of 1-(2-Aminophenyl)-3-ethylthiourea could enable real-time visualization of its subcellular localization and dynamic processes through techniques like confocal microscopy and super-resolution imaging. nih.govrsc.org This would be invaluable for understanding its mechanism of action at a molecular level. For instance, BODIPY-based fluorescent probes have been successfully used for the real-time imaging of biothiols in living cells, a strategy that could be adapted for tracking aminophenyl thiourea (B124793) derivatives. rsc.org

Development of Novel Computational Models for Predictive Design

Computational modeling is a powerful tool for accelerating the discovery and optimization of bioactive molecules. Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models and pharmacophores specific to 1-(2-Aminophenyl)-3-ethylthiourea and its derivatives. These models can predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can offer a detailed understanding of the binding modes of 1-(2-Aminophenyl)-3-ethylthiourea with its biological targets. By elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, these computational studies can inform the rational design of next-generation therapeutic agents.

Application of Green Chemistry Principles in the Synthesis and Derivatization of Thioureas

The principles of green chemistry are increasingly important in chemical synthesis. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-(2-Aminophenyl)-3-ethylthiourea and its derivatives. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize waste and energy consumption. nih.gov

For example, recent studies have demonstrated the successful synthesis of thiourea derivatives in aqueous media or using recyclable catalysts like nickel nanoparticles immobilized on metal-organic frameworks (MOFs). nih.gov The synthesis of 1-acyl-3-(2'-aminophenyl) thiourea derivatives has been achieved through a multi-step process involving acylation, isothiocyanation, and reduction, which could be optimized using green chemistry principles. nih.gov

Design of Multifunctional Materials Leveraging Thiourea Scaffolds

The thiourea scaffold is a versatile platform for the design of multifunctional materials. The presence of both hydrogen bond donors and acceptors in the thiourea moiety, combined with the reactive aminophenyl group, allows for the creation of materials with tailored properties. Future research could explore the use of 1-(2-Aminophenyl)-3-ethylthiourea as a building block for the development of novel sensors, catalysts, and polymers.

For instance, the aminophenyl group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. The thiourea unit can act as a recognition site for specific analytes, leading to the development of selective chemosensors. Furthermore, the coordination chemistry of the thiourea sulfur atom with metal ions could be exploited to create novel catalysts for a variety of organic transformations.

Exploration of Novel Biological Targets and Mechanistic Pathways

While research has pointed towards the potential of related aminophenyl urea (B33335) and thiourea derivatives in targeting enzymes like EphA2 and HDACs, and as anti-nematode agents, the full spectrum of biological targets for 1-(2-Aminophenyl)-3-ethylthiourea remains to be explored. nih.govnih.gov High-throughput screening of compound libraries against a wide range of biological targets, coupled with chemoproteomics approaches, can identify novel protein binding partners and elucidate its mechanism of action.

Future studies should aim to unravel the specific molecular pathways modulated by 1-(2-Aminophenyl)-3-ethylthiourea. This could involve transcriptomic and proteomic analyses of cells treated with the compound to identify changes in gene and protein expression. A deeper understanding of its biological effects will be crucial for its potential development as a therapeutic agent. For example, a study on 1-(2-aminophenyl)-3-arylurea derivatives identified them as potential dual inhibitors of EphA2 and HDAC, suggesting a possible avenue of investigation for the corresponding thiourea analog. nih.gov